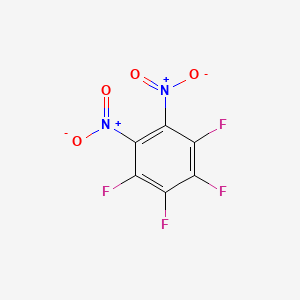

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene

Beschreibung

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene is a highly substituted aromatic compound characterized by four fluorine atoms and two nitro groups positioned at the 1,2,3,4- and 5,6-positions, respectively. Its synthesis was significantly improved by Heaton et al. (1997), who developed efficient methods for its preparation via selective halogenation and nitration of polyhalogenated benzene precursors . The compound’s electron-deficient aromatic ring, due to the strong electron-withdrawing effects of fluorine and nitro groups, renders it highly reactive toward nucleophilic aromatic substitution (NAS) and cross-coupling reactions. This reactivity profile has enabled its use as a precursor for synthesizing tetrafluorobenzheterocycles (e.g., benzimidazoles and benzofuroxans) and as a ligand in non-metallic halogen-bonded catalysts for organic transformations .

Eigenschaften

CAS-Nummer |

16582-87-9 |

|---|---|

Molekularformel |

C6F4N2O4 |

Molekulargewicht |

240.07 g/mol |

IUPAC-Name |

1,2,3,4-tetrafluoro-5,6-dinitrobenzene |

InChI |

InChI=1S/C6F4N2O4/c7-1-2(8)4(10)6(12(15)16)5(3(1)9)11(13)14 |

InChI-Schlüssel |

UADCAFDKRQVDJM-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1,2,3,4-Tetrafluor-5,6-dinitrobenzol erfolgt in der Regel durch Nitrierung von Tetrafluorbenzolderivaten. Eine gängige Methode beinhaltet die Verwendung von Peroxytrifluoressigsäure, um Nitrogruppen in die Tetrafluorbenzolstruktur einzuführen . Ein weiterer Ansatz beinhaltet die Aminierung von Pentafluornitrobenzol, gefolgt von Nitrierung .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Skalierung der Laborsynthesemethoden umfassen. Die Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und der Einsatz von Katalysatoren können die Ausbeute und Effizienz verbessern. Techniken wie Dünnschichtchromatographieüberwachung und ‚Trockensäulenchromatographie‘ werden eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: 1,2,3,4-Tetrafluor-5,6-dinitrobenzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile aromatische Substitution: Diese Verbindung kann mit Nucleophilen reagieren, was zur Substitution von Fluoratomen führt.

Elektrophile aromatische Substitution: Die Nitrogruppen machen den Benzolring weniger reaktiv gegenüber Elektrophilen, aber unter bestimmten Bedingungen kann eine weitere Nitrierung oder Halogenierung erfolgen.

Häufige Reagenzien und Bedingungen:

Nucleophile Reagenzien: Methanol, Thioharnstoffe und andere Nucleophile.

Elektrophile Reagenzien: Salpetersäure, Schwefelsäure und Halogene.

Hauptprodukte, die gebildet werden:

Substituierte Diarylsulfide: Entstehen aus Reaktionen mit Thioharnstoffen.

Substituierte Benzolderivate: Entstehen aus nucleophilen Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrafluor-5,6-dinitrobenzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizin: Die Forschung ist im Gange, um sein Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.

Industrie: Wird bei der Produktion von fortschrittlichen Materialien und Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1,2,3,4-Tetrafluor-5,6-dinitrobenzol beinhaltet seine Reaktivität gegenüber Nucleophilen und Elektrophilen. Das Vorhandensein elektronenziehender Nitrogruppen und Fluoratome beeinflusst sein chemisches Verhalten:

Nucleophile aromatische Substitution: Die Verbindung bildet während des nucleophilen Angriffs einen Meisenheimer-Komplex, was zur Substitution von Fluoratomen führt.

Elektrophile aromatische Substitution: Die Nitrogruppen stabilisieren das intermediäre Benzenonium-Ion, wodurch Substitutionsreaktionen erleichtert werden.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds and heterocycles.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: Employed in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing nitro groups and fluorine atoms influences its chemical behavior:

Nucleophilic Aromatic Substitution: The compound forms a Meisenheimer complex during nucleophilic attack, leading to the substitution of fluorine atoms.

Electrophilic Aromatic Substitution: The nitro groups stabilize the intermediate benzenonium ion, facilitating substitution reactions.

Vergleich Mit ähnlichen Verbindungen

1,2-Diiodotetrafluorobenzene (C₆F₄I₂)

- Structure : Contains iodine at the 5,6-positions instead of nitro groups.

- Reactivity: Iodine acts as a superior leaving group in cross-coupling reactions. For example, it undergoes Sonogashira coupling with alkynes to form pyridylethynyl derivatives (e.g., L2 in ), which are pivotal in catalysis .

- Applications : Serves as a precursor for ligands in halogen-bonded catalysts and functional materials .

1,2-Dibromo-3,4,5,6-tetrafluorobenzene (C₆Br₂F₄)

- Structure : Bromine replaces nitro groups at the 1,2-positions.

- Reactivity: Bromine’s moderate leaving-group ability facilitates substitutions under milder conditions compared to iodine.

Nitro-Substituted Analogues

1,2,3,4-Tetrachloro-5,6-dinitrobenzene (C₆Cl₄N₂O₄)

- Structure : Chlorine atoms replace fluorine at the 1,2,3,4-positions.

- Reactivity : Chlorine’s electron-withdrawing effect enhances ring deactivation, similar to fluorine, but with reduced electronegativity. This compound is synthesized via superacid-mediated nitration and is analyzed via reverse-phase HPLC .

- Applications : Primarily used in research as a nitration product or intermediate .

Silyl-Functionalized Tetrafluorobenzenes

1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene (C₁₂H₁₈F₄Si₂)

- Structure : Trimethylsilyl groups at the 1,4-positions introduce steric bulk.

- Reactivity: The silyl groups enhance solubility in nonpolar solvents and stabilize charge-separated intermediates. Synthesized via lithium-halogen exchange followed by silylation .

- Applications: Explored in organometallic chemistry and as a building block for silicon-based materials .

Heterocyclic Derivatives

5,6,7,8-Tetrafluorobenzo-1,4-dioxane (C₈H₄F₄O₂)

- Structure : A dioxane ring fused to the fluorinated benzene core.

- Reactivity: The bicyclic structure alters electronic properties, reducing NAS reactivity compared to monocyclic analogues.

- Applications: Limited data available, but fluorinated benzodioxanes are often explored in medicinal chemistry for their metabolic stability .

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : Fluorine and nitro groups synergistically deactivate the aromatic ring, directing substitutions to meta/para positions in NAS reactions .

- Catalytic Applications: 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene-derived ligands enable three-center halogen bonding, facilitating non-metallic catalysis in Mukaiyama–Mannich reactions .

- Comparative Reactivity : Iodine in 1,2-diiodotetrafluorobenzene enhances catalytic utility, while chlorine in tetrachloro-dinitrobenzene offers cost-effective alternatives for nitration studies .

Biologische Aktivität

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene (TFDNB) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFDNB, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

TFDNB is characterized by the presence of four fluorine atoms and two nitro groups on a benzene ring. The electron-withdrawing nature of the fluorine and nitro groups enhances its reactivity towards nucleophiles, making it a candidate for various chemical and biological interactions.

The biological activity of TFDNB is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : TFDNB has been shown to inhibit specific enzymes by modifying active sites through electrophilic attack.

- Protein Interactions : The compound's high reactivity allows it to interact with various proteins, potentially altering their functions.

Biological Effects

Studies have indicated that TFDNB exhibits several biological effects:

- Cytotoxicity : Research has demonstrated that TFDNB can induce cytotoxic effects in various cell lines. For instance, it has been shown to affect cell viability in cancer cell lines through mechanisms involving oxidative stress and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that TFDNB may possess antimicrobial properties. Its derivatives have been evaluated for their efficacy against different bacterial strains, showing promising results in inhibiting growth .

Case Studies

Several studies have investigated the biological implications of TFDNB:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of TFDNB on human liver cancer cells (HepG2). Results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 25 µM after 24 hours of exposure. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis .

- Antimicrobial Evaluation : Another study explored the antimicrobial activity of TFDNB derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL, indicating significant antibacterial potential.

Data Summary

| Study Focus | Cell Line/Organism | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Cytotoxicity | HepG2 (human liver cancer) | Decreased viability | 25 µM |

| Antimicrobial Activity | S. aureus, E. coli | Inhibition of bacterial growth | 12.5 - 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.